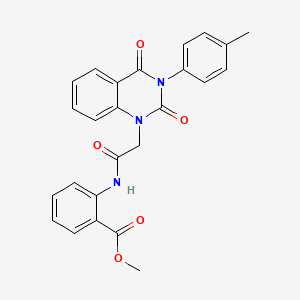

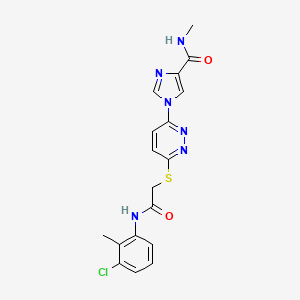

methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves multiple steps, including condensation, cyclization, and functionalization processes. For instance, novel compounds can be synthesized through the condensation of substituted aryl aldehydes with specific acetamido acids in the presence of catalysts like sodium acetate, acetic anhydride, and zinc oxide, leading to derivatives with potential antimicrobial activity (Rao et al., 2020). Other research indicates the preparation of methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates through sequential reactions involving N-(2-cyanophenyl)benzimidoyl isothiocyanate with amino acid methyl ester hydrochlorides, followed by chemoselective reactions with alkyl halides (Fathalla & Pazdera, 2007).

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives and related compounds can be accomplished using advanced spectral data such as 1H NMR, 13C NMR, and LCMS, aiding in the determination of chemical structures. Single-crystal X-ray diffraction is another technique utilized for this purpose, providing insights into the crystal system, space group, and molecular geometry of synthesized compounds, as demonstrated in studies of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione and its derivatives (Xue et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving quinazolinone derivatives encompass a wide range of activities, including acylation, cyclization, and glycosylation processes. These reactions are critical for modifying the chemical and biological properties of the compounds, such as improving their antimicrobial activity or altering their solubility and stability. For example, the kinetic resolution of related compounds using specific chlorides results in the predominant formation of diastereoisomeric amides (Krasnov et al., 2003).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of functional groups. Single-crystal X-ray diffraction analysis provides valuable information on the crystal structure, which is essential for understanding the material's physical properties and its potential applications in various scientific fields.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including reactivity, stability, and interaction with other molecules, can be studied through various analytical techniques. Molecular docking and in silico studies offer insights into the potential biological activities and mechanisms of action of these compounds. For example, derivatives have been evaluated for their potential anti-cancer activity as inhibitors for specific enzymes, correlating molecular structure with biological activity (Elfekki et al., 2014).

Aplicaciones Científicas De Investigación

Polymer Science and Material Chemistry

One of the foundational applications of similar chemical structures involves the synthesis of novel polymers. For instance, the acid-catalyzed polymerization of a related oxazoline compound led to the creation of a dibenzylchitin-type polysaccharide, showcasing a method for producing polysaccharides with specific structural properties. This process is characterized by stereoregular glycosylation, resulting in polymers with defined molecular weights and degrees of polymerization, demonstrating the potential for creating tailored polymeric materials for various applications (Kadokawa, 1996).

Medicinal Chemistry and Antitumor Activity

In medicinal chemistry, derivatives of quinazolinone have been synthesized and evaluated for their antitumor activities. A study demonstrated that certain 3-benzyl-substituted quinazolinones exhibit broad-spectrum antitumor activity, significantly more potent than the control, indicating the potential of such compounds in cancer therapy. The specific structural modifications in these compounds have shown selective activities against various cancer cell lines, including CNS, renal, breast, and leukemia, highlighting the importance of structural variation in medicinal chemistry for targeting different types of cancers (Al-Suwaidan et al., 2016).

Organic Synthesis and Functionalization

The chemical versatility of quinazolinone derivatives is further explored in organic synthesis, where novel synthetic routes have been developed for producing complex molecules. For example, novel synthesis methods have been employed to create derivatives with antimicrobial activity, leveraging the structural framework of quinazolinones to generate compounds with potential therapeutic applications (Rao et al., 2020). Moreover, the synthesis of glycosides and other sugar derivatives from related compounds demonstrates the applicability of such chemical structures in constructing biologically relevant molecules, potentially useful in various biochemical and pharmaceutical applications (Jeanloz et al., 1968).

Propiedades

IUPAC Name |

methyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c1-16-11-13-17(14-12-16)28-23(30)19-8-4-6-10-21(19)27(25(28)32)15-22(29)26-20-9-5-3-7-18(20)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKCZVHFQBQRCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

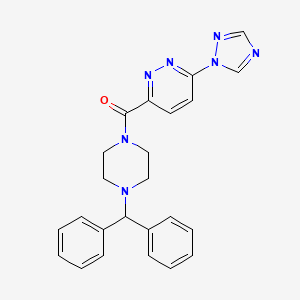

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)

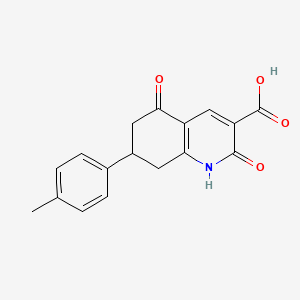

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)